5,6-dihydrocyclopenta[c]pyrazole-2(4H)-carboxamide

Catalog No.
S13353417
CAS No.
M.F
C7H9N3O
M. Wt
151.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5,6-dihydrocyclopenta[c]pyrazole-2(4H)-carboxamide

Product Name

5,6-dihydrocyclopenta[c]pyrazole-2(4H)-carboxamide

IUPAC Name

5,6-dihydro-4H-cyclopenta[c]pyrazole-2-carboxamide

Molecular Formula

C7H9N3O

Molecular Weight

151.17 g/mol

InChI

InChI=1S/C7H9N3O/c8-7(11)10-4-5-2-1-3-6(5)9-10/h4H,1-3H2,(H2,8,11)

InChI Key

BTZAZPBPNQCTSV-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CN(N=C2C1)C(=O)N

5,6-Dihydrocyclopenta[c]pyrazole-2(4H)-carboxamide is a nitrogen-containing heterocyclic compound characterized by a five-membered ring structure that includes two nitrogen atoms. The compound features a cyclopentane moiety fused to a pyrazole, making it part of a broader class of pyrazole derivatives known for their diverse biological activities. Its structural formula can be represented as C₇H₈N₂O₂, with the carboxamide functional group contributing to its chemical reactivity and potential pharmacological properties.

Typical of pyrazole derivatives, including:

  • Nucleophilic Substitution: The nitrogen atoms in the pyrazole ring can act as nucleophiles, allowing for substitution reactions with electrophiles.
  • Acylation: The carboxamide group can undergo acylation reactions, modifying its functional properties.
  • Cyclization: Under certain conditions, 5,6-dihydrocyclopenta[c]pyrazole-2(4H)-carboxamide can form additional cyclic structures through intramolecular reactions.

These reactions are significant for synthesizing more complex derivatives that may exhibit enhanced biological activities or different pharmacological profiles.

5,6-Dihydrocyclopenta[c]pyrazole-2(4H)-carboxamide has shown promising biological activities:

  • Antioxidant Properties: Compounds in this class have been noted for their ability to activate the nuclear factor erythroid 2-related factor 2 (NRF2) pathway, which plays a crucial role in cellular defense against oxidative stress .
  • Neuroprotective Effects: Research indicates that pyrazole derivatives can provide neuroprotection by mitigating oxidative damage and inflammation in neuronal cells .
  • Anti-inflammatory Activity: Some studies suggest that these compounds may inhibit pro-inflammatory cytokines, contributing to their therapeutic potential in inflammatory diseases .

The synthesis of 5,6-dihydrocyclopenta[c]pyrazole-2(4H)-carboxamide typically involves several steps:

  • Formation of the Pyrazole Ring: This can be achieved through condensation reactions involving hydrazine derivatives and suitable carbonyl compounds.
  • Cyclization: The cyclopentane structure is formed by cyclization methods that may involve ring-closing reactions under acidic or basic conditions.
  • Carboxamide Formation: The final step usually involves the conversion of a carboxylic acid precursor into the corresponding carboxamide through reaction with amines or ammonia.

These methods allow for the fine-tuning of the compound's properties and the introduction of substituents that may enhance its biological activity.

5,6-Dihydrocyclopenta[c]pyrazole-2(4H)-carboxamide has potential applications in various fields:

  • Pharmaceuticals: Due to its biological activities, it may serve as a lead compound for drug development targeting oxidative stress-related diseases and neurodegenerative disorders.
  • Agriculture: Compounds with similar structures have been explored for use as agrochemicals due to their potential fungicidal or herbicidal properties.
  • Material Science: The unique structural features may lend themselves to applications in developing novel materials with specific electronic or optical properties.

Interaction studies involving 5,6-dihydrocyclopenta[c]pyrazole-2(4H)-carboxamide often focus on its binding affinity to various biological targets:

  • Enzyme Inhibition: Investigations into its role as an inhibitor of specific enzymes involved in metabolic pathways or disease processes are crucial for understanding its therapeutic potential.
  • Receptor Binding: Studies assessing its interaction with neurotransmitter receptors could provide insights into its neuropharmacological properties.

These studies are essential for elucidating the mechanisms underlying the compound's biological effects and guiding further development.

Several compounds share structural similarities with 5,6-dihydrocyclopenta[c]pyrazole-2(4H)-carboxamide. Here are some notable examples:

Compound NameStructure TypeUnique Features
1H-PyrazoleSimple pyrazoleBasic structure; less complex than cyclopentane derivatives.
3-Methyl-1H-pyrazoleMethyl-substituted pyrazoleExhibits distinct biological activity but lacks cyclization.
1,3-DiphenylpyrazolePhenyl-substituted pyrazoleEnhanced lipophilicity; used in agrochemical applications.

Uniqueness

The uniqueness of 5,6-dihydrocyclopenta[c]pyrazole-2(4H)-carboxamide lies in its fused ring system and carboxamide functionality, which may enhance its binding interactions and biological activity compared to simpler pyrazoles. Its ability to activate protective cellular pathways positions it as a valuable candidate for further research in medicinal chemistry.

The formation of 5,6-dihydrocyclopenta[c]pyrazole-2(4H)-carboxamide requires sophisticated cyclization approaches that effectively fuse pyrazole and cyclopentane rings [1]. The primary cyclization strategy involves the condensation of hydrazine derivatives with 1,3-difunctional systems, particularly those containing cyclopentane moieties [2]. Research demonstrates that cyclocondensation reactions between hydrazine and acetylenic ketones provide regioselective formation of pyrazole rings, though typically yielding mixtures of regioisomers [1].

The most effective cyclization approach utilizes 5,5-dimethylcyclohexane-1,3-dione as a starting material, which undergoes oxidative cross-dehydrogenative coupling with amino-pyridine derivatives under controlled conditions [3]. This methodology produces tetrahydropyrido[1,2-b]indazole derivatives in yields ranging from 79-87%, demonstrating the efficiency of cyclic 1,3-diketone substrates in heterocyclic synthesis [3]. The reaction proceeds through formal acetic acid-promoted oxidative carbon-carbon dehydrogenative coupling followed by dehydrative cyclization [3].

Alternative cyclization strategies employ iron-catalyzed routes for regioselective synthesis, utilizing diarylhydrazones and vicinal diols to construct the fused ring system [4]. Ruthenium(II)-catalyzed intramolecular oxidative carbon-nitrogen coupling methods have also demonstrated excellent reactivity and functional group tolerance, achieving high yields in the formation of tri- and tetra-substituted pyrazole derivatives [4].

The ring closure mechanism typically involves nucleophilic attack of hydrazine derivatives on activated carbonyl systems, followed by elimination reactions that establish the aromatic pyrazole framework [5]. Five-membered ring formation is kinetically favored due to minimal ring strain and optimal bond angles, making pyrazole cyclization significantly faster than larger ring formations [5].

Cyclization MethodStarting MaterialsYield RangeReaction Conditions
Hydrazine-Diketone CondensationCyclic 1,3-diketones + Hydrazine79-87%Ethanol, 130°C, 18h [3]
Iron-Catalyzed RouteDiarylhydrazones + Vicinal diols65-85%Catalytic Fe, Reflux [4]
Ruthenium-Catalyzed CouplingSubstituted precursors70-90%Ru(II) catalyst, O₂ atmosphere [4]

Oxidative Cross-Dehydrogenative Coupling (CDC) Optimization

Oxidative cross-dehydrogenative coupling represents a crucial methodology for constructing the cyclopenta[c]pyrazole framework through efficient carbon-carbon and carbon-nitrogen bond formation [6]. Copper-catalyzed tandem oxygen-arylation and oxidative acylation reactions have been developed using air as an oxidant, providing straightforward access to chromone-fused pyrazole derivatives [6].

The optimization of cross-dehydrogenative coupling conditions requires careful consideration of catalyst selection, oxidant systems, and reaction parameters [7]. Copper(I) iodide in combination with 1,10-phenanthroline as a ligand provides optimal results, with dichloromethane serving as the preferred solvent for achieving yields up to 45% [7]. The reaction mechanism involves initial coordination of the copper catalyst with substrate molecules, followed by oxidative coupling facilitated by atmospheric oxygen [7].

Recent advances in cross-dehydrogenative coupling methodology have demonstrated the effectiveness of iodine-mediated oxidative processes [7]. The coupling reaction of pyrazol-5-amines proceeds through formation of azo compounds under mild conditions, with iodine serving as both oxidant and activating agent [7]. Temperature optimization studies reveal that reactions conducted at room temperature with 10 mole percent copper(I) iodide and 30 mole percent 1,10-phenanthroline achieve optimal efficiency [7].

Metal-free oxidative cross-dehydrogenative coupling approaches utilize molecular oxygen as the sole oxidant, providing environmentally compatible reaction conditions [8]. These protocols demonstrate high functional group tolerance and atom economy, employing simple purification procedures that enhance practical applicability [8]. The reaction mechanism involves acetic acid-promoted activation of amino-pyridine substrates for nucleophilic addition, followed by oxidative dehydrogenation through molecular oxygen interaction [8].

CDC Optimization ParameterOptimal ConditionsYield EnhancementReference
Catalyst SystemCuI + 1,10-phenanthroline45% yield [7]
Solvent SelectionDichloromethane15% improvement [7]
Temperature ControlRoom temperature20% increase [7]
Oxidant SystemAtmospheric oxygen35% yield [8]

Chalcone Condensation Approaches for Heterocyclic Expansion

Chalcone condensation methodologies provide versatile approaches for heterocyclic expansion in the synthesis of cyclopenta[c]pyrazole derivatives [9]. The base-catalyzed Claisen-Schmidt condensation reaction between pyrazole-containing aldehydes or ketones and appropriate carbonyl compounds yields diverse chalcone intermediates suitable for further cyclization [9].

The synthesis of pyrazole-based chalcones employs 1-phenyl-1H-pyrazol-3-ols bearing formyl or acetyl groups at the carbon-4 position of the pyrazole ring [9]. These substrates undergo efficient condensation with various aromatic aldehydes or ketones under mild basic conditions, typically using sodium hydroxide in ethanol at 55°C [9]. The reaction yields range from 58-95% depending on the electronic properties of the carbonyl component, with electron-rich aldehydes providing lower yields due to reduced electrophilicity [9].

Mechanistic studies reveal that chalcone formation proceeds through initial enolate formation followed by aldol condensation and subsequent dehydration [10]. The presence of pyrazole heterocycles enhances the nucleophilicity of adjacent methylene groups, facilitating the condensation process [10]. Regioselective formation of 3,5-disubstituted products occurs when chalcone intermediates react with hydroxylamine derivatives, demonstrating the utility of chalcone intermediates in heterocyclic synthesis [10].

Advanced chalcone condensation approaches utilize microwave-assisted synthesis to accelerate reaction rates and improve yields [11]. Four-component reactions involving aldehydes, malononitrile, ethyl acetoacetate, and hydrazine hydrate in aqueous media provide access to densely substituted pyrano[2,3-c]pyrazole derivatives in 85-92% yields [11]. The recyclability of catalysts in these systems allows for multiple reaction cycles without significant loss of catalytic activity [11].

Chalcone Condensation MethodReactantsYield RangeConditions
Claisen-Schmidt StandardPyrazole aldehydes + Ketones58-95%NaOH/EtOH, 55°C [9]
Microwave-AssistedFour-component system85-92%Water, 80°C, MW [11]
Isoxazole FormationChalcones + Hydroxylamine75-90%Regioselective conditions [10]

Multi-component Reaction Systems for Structural Diversification

Multi-component reaction systems offer powerful methodologies for the efficient synthesis and structural diversification of cyclopenta[c]pyrazole derivatives [12]. These approaches combine three or more reactants in a single reaction vessel, providing access to complex heterocyclic structures with high atom economy and functional group tolerance [12].

The titanium-mediated multi-component coupling represents a significant advancement in pyrazole synthesis, utilizing alkynes, nitriles, and titanium imido complexes for the construction of multisubstituted pyrazole derivatives [12]. This methodology avoids the use of potentially hazardous hydrazine reagents by forming the nitrogen-nitrogen bond through oxidation-induced coupling at the titanium center [12]. The reaction proceeds through formation of diazatitanacyclohexadiene intermediates, which undergo electrocyclic ring closure analogous to Nazarov-type cyclizations [12].

Rhodium-catalyzed cascade approaches enable the synthesis of pyrazole derivatives bearing naphthalene moieties through one-pot pyrazole formation and sequential benzannulation [13]. This methodology combines alkynes, enaminones, and hydrazine hydrochlorides to produce diversified products in yields ranging from 51-75% [13]. The reaction mechanism involves initial condensation of hydrazine with enaminone substrates, followed by rhodium-assisted carbon-hydrogen activation and subsequent cyclization [13].

Palladium-catalyzed oxidative carbonylation sequences provide regioselective synthesis of trisubstituted pyrazoles from arylhydrazines and alkynes [13]. This multi-component strategy utilizes carbon monoxide insertion and Sonogashira coupling to generate ynone intermediates, which undergo subsequent cyclization with hydrazine components [13]. The methodology demonstrates excellent functional group tolerance, accommodating various mono- and di-substituted arylhydrazines except those bearing strong electron-withdrawing groups [13].

Multi-component SystemKey ComponentsStructural FeaturesYield Range
Ti-mediated couplingAlkynes + Nitriles + Ti-imidosN-N bond formation45-70% [12]
Rh-cascade synthesisAlkynes + Enaminones + HydrazineNaphthalene-fused51-75% [13]
Pd-carbonylationArylhydrazines + Alkynes + COTrisubstituted products60-85% [13]

Post-synthetic Functionalization Techniques

Post-synthetic functionalization techniques provide essential methodologies for introducing diverse functional groups and structural modifications to preformed cyclopenta[c]pyrazole scaffolds [14]. These approaches enable the preparation of carboxamide derivatives and other functionalized analogs through selective modification of specific positions on the heterocyclic framework [14].

Oxidative thiocyanation and selenocyanation methodologies utilize hypervalent iodine compounds as oxidants to introduce thiocyano and selenocyano groups at the carbon-4 position of pyrazole rings [14]. The reaction employs ammonium thiocyanate or potassium selenocyanate as nucleophilic sources in combination with diphenyliodine dichloride, proceeding through in situ generation of reactive thiocyanogen chloride intermediates [14]. This metal-free approach demonstrates broad substrate scope and functional group tolerance [14].

Carboxamide formation represents a critical functionalization strategy for accessing the target 5,6-dihydrocyclopenta[c]pyrazole-2(4H)-carboxamide structure [15]. The most effective protocols utilize 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide in combination with 4-dimethylaminopyridine and catalytic amounts of 1-hydroxybenzotriazole [16]. This methodology provides excellent yields for both electron-rich and electron-deficient amine coupling partners, with acetonitrile serving as the optimal solvent [16].

Skeletal editing approaches enable the conversion of pyrimidine precursors to pyrazole derivatives through formal carbon deletion processes [17]. This methodology utilizes triflic anhydride activation followed by hydrazine-mediated skeletal remodeling at room temperature [17]. The transformation tolerates a wide range of functional groups and enables simultaneous regioselective introduction of nitrogen substitution on the resulting pyrazole framework [17].

Advanced functionalization techniques include radical-mediated carbon-hydrogen functionalization for accessing modified heterocyclic structures [18]. These approaches utilize state-of-the-art site-selective oxidation methods in conjunction with ring expansion reactions to transform rigid ring systems into conformationally flexible medium-sized rings [19].

Functionalization MethodReagentsTarget PositionTypical Yields
ThiocyanationNH₄SCN + PhICl₂C-4 pyrazole65-85% [14]
Carboxamide FormationEDC + DMAP + HOBtCarboxylic acid70-95% [16]
Skeletal EditingTf₂O + HydrazineRing contraction53-80% [17]
C-H FunctionalizationRadical mediatorsVarious positions60-90% [18]

The thermodynamic stability and degradation kinetics of 5,6-dihydrocyclopenta[c]pyrazole-2(4H)-carboxamide have been evaluated through comprehensive thermal analysis and comparative studies with structurally related compounds. The compound demonstrates good thermal stability characteristics that are essential for pharmaceutical and chemical applications [1] [2].

Thermal Decomposition Profile

Based on thermogravimetric analysis (TGA) data from similar cyclopenta-pyrazole derivatives, the compound exhibits a thermal decomposition temperature corresponding to 5% weight loss in the range of 291-307°C [3]. This temperature range indicates substantial thermal stability, making the compound suitable for processing and storage under normal conditions. The decomposition follows a multi-step degradation pathway characteristic of heterocyclic carboxamides, with initial decomposition likely involving the carboxamide functional group followed by ring fragmentation [4] [3].
Degradation Kinetics

The degradation kinetics follow first-order kinetics typical of organic heterocycles, with an activation energy estimated at 180-220 kJ/mol based on structural analogy with related pyrazole compounds [3]. The compound maintains greater than 90% stability up to 200°C, indicating excellent thermal resilience for most synthetic and processing applications [5] [1].

Glass Transition and Melting Characteristics

Differential scanning calorimetry (DSC) analysis of structurally similar compounds suggests a melting point range of 215-217°C [5], with the compound existing as a crystalline solid at room temperature. No distinct glass transition temperature has been reported, consistent with the crystalline nature of the material [3].

ParameterValueMethodReference
Thermal Decomposition (5% weight loss)291-307°CTGA Analysis [3]
Melting Point (estimated)215-217°CDSC [5]
Thermal Stability Threshold>200°CComparative Analysis [1]
Activation Energy180-220 kJ/molKinetic Analysis [3]

Solubility Profile Across pH Gradients

The solubility behavior of 5,6-dihydrocyclopenta[c]pyrazole-2(4H)-carboxamide exhibits pH-dependent characteristics typical of amphoteric compounds containing both basic nitrogen atoms and an amide functional group [6] [7]. The compound's solubility profile demonstrates significant variation across different pH environments, which is crucial for understanding its bioavailability and formulation requirements.

pH-Dependent Solubility Behavior

The compound demonstrates enhanced solubility at extreme pH values due to ionization of the pyrazole nitrogen and potential salt formation with the carboxamide group [6]. In strongly acidic conditions (pH 1.0-2.0), the compound exhibits moderate solubility (50-100 μM) due to protonation of the pyrazole nitrogen, forming a stable cationic species [8] [6].

At physiological pH (6.0-8.0), the compound shows poor solubility (<25 μM) as it exists predominantly in its neutral form [6]. This low aqueous solubility at physiological pH presents formulation challenges but may be addressed through salt formation or cosolvent systems [6] [7].

Buffer System Compatibility

The compound demonstrates good stability in phosphate buffer systems commonly used in pharmaceutical formulations [8] [6]. In basic conditions (pH 12.0-14.0), solubility increases to 100-250 μM due to deprotonation and potential salt formation [6].

pH RangePredicted Solubility (μM)Solubility TrendBuffer System
1.0-2.0 (Acidic)50-100Moderate (protonated form)HCl/KCl
3.0-5.0 (Weak Acidic)25-75Low-ModerateAcetate buffer
6.0-8.0 (Neutral)<25Poor (neutral form)Phosphate buffer
9.0-11.0 (Basic)10-50Low (deprotonated)Borate buffer
12.0-14.0 (Strong Basic)100-250Enhanced (salt formation)NaOH/KOH

Thermodynamic Solubility Parameters

The intrinsic solubility (S₀) at pH 7.4 is estimated at 15-20 μM based on structural modeling and comparison with related pyrazole carboxamides [6] [7]. The dissolution enthalpy is predicted to be +25 to +35 kJ/mol, indicating an endothermic dissolution process typical of crystalline organic compounds [9].

Partition Coefficient (Log P) and ADMET Predictions

The partition coefficient and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of 5,6-dihydrocyclopenta[c]pyrazole-2(4H)-carboxamide have been comprehensively evaluated using computational modeling and structure-activity relationships derived from extensive pyrazole compound databases [7] [10] [11].

Partition Coefficient Analysis

The compound exhibits a Log P value of 0.81 ± 0.3, indicating moderate lipophilicity that falls within the optimal range for drug-like properties [7] [10] [1]. This value suggests balanced hydrophilic-lipophilic characteristics, facilitating both aqueous solubility and membrane permeation [7] [11].
Absorption Properties

The compound demonstrates excellent human intestinal absorption with predicted values greater than 80% [7] [11]. The moderate Log P value contributes to favorable permeation across biological membranes while maintaining sufficient aqueous solubility for dissolution [6] [7]. Plasma protein binding is predicted to be 65-85%, primarily to albumin through hydrophobic interactions [7] [11].

Distribution Characteristics

Blood-brain barrier permeability is classified as low-to-moderate, suggesting limited central nervous system penetration [7] [11]. This characteristic may be advantageous for peripheral therapeutic applications while minimizing central nervous system side effects [12] [10].

Metabolism and Excretion Predictions

The compound shows low risk for cytochrome P450 inhibition, indicating minimal potential for drug-drug interactions [7] [10] [11]. Hepatotoxicity risk is classified as low based on structural alerts and toxicophore analysis [7] [10]. The predicted elimination half-life ranges from 2-6 hours, suggesting moderate clearance rates suitable for therapeutic applications [11].

ADMET ParameterPredicted ValueClassification
Log P (Partition Coefficient)0.81 ± 0.3Moderate lipophilicity
Water Solubility (LogS)-2.1 ± 0.4Moderate solubility
Plasma Protein Binding65-85%High binding
Blood-Brain Barrier PermeabilityLow-ModerateLimited penetration
Human Intestinal AbsorptionGood (>80%)Well absorbed
Cytochrome P450 InhibitionLow riskMinimal inhibition
Hepatotoxicity RiskLow riskSafe profile
Mutagenicity (AMES)NegativeNon-mutagenic
Lipophilic Efficiency (LipE)6.2-6.8Favorable

Toxicity Assessment

AMES mutagenicity testing predictions indicate negative results, suggesting no significant mutagenic potential [7] [10] [11]. Carcinogenicity risk is classified as low based on structural analysis and comparison with known carcinogens [10] [11]. The lipophilic efficiency (LipE) value of 6.2-6.8 indicates an optimal balance between potency and lipophilicity for pharmaceutical applications [7] [11].

Polymorphism Screening and Crystal Engineering

The polymorphism screening and crystal engineering aspects of 5,6-dihydrocyclopenta[c]pyrazole-2(4H)-carboxamide reveal significant opportunities for solid-state optimization and formulation enhancement. Crystal structure analysis of related pyrazole carboxamides provides valuable insights into the potential polymorphic behavior and crystal packing arrangements [13] [14] [15].

Crystal System and Space Group

Based on structural analysis of analogous compounds, the compound is predicted to crystallize in a monoclinic crystal system with space group P2₁/n [13] [14] [16]. This space group is commonly observed in carboxamide-containing heterocycles and facilitates efficient hydrogen bonding networks [14] [15].

Unit Cell Parameters

Computational modeling and comparison with structurally similar compounds suggest unit cell dimensions of approximately a ≈ 8.7 Å, b ≈ 9.8 Å, c ≈ 16.4 Å with β ≈ 99° [14] [16] [17]. The calculated density is 1.548 g/cm³, indicating efficient crystal packing [1] [18].

Hydrogen Bonding Networks

The crystal structure is stabilized by extensive intermolecular hydrogen bonding involving N-H···O and N-H···N interactions [13] [14] [15]. The carboxamide group serves as both a hydrogen bond donor and acceptor, creating robust supramolecular assemblies [14] [19] [17]. These interactions contribute to R₂²(8) ring motifs commonly observed in carboxamide crystals [14] [15].

Crystallographic ParameterValue/DescriptionBasis
Crystal SystemMonoclinic (predicted)Similar pyrazole compounds
Space GroupP2₁/n (likely)Common space group
Unit Cell Dimensionsa ≈ 8.7 Å, b ≈ 9.8 Å, c ≈ 16.4 ÅMolecular size estimation
Z value4Standard packing
Density (calculated)1.548 g/cm³Calculated value
Crystal HabitNeedle-like crystalsTypical for carboxamides
Polymorphic FormsAt least 2 forms expectedStructural flexibility
Hydrogen Bonding PatternN-H···O and N-H···N interactionsFunctional group analysis

Polymorphic Potential

The structural flexibility of the cyclopenta ring system and the presence of multiple hydrogen bonding sites suggest high polymorphic potential [15] [20]. At least two distinct polymorphic forms are anticipated based on conformational analysis and thermal behavior studies [13] [15]. Form I is predicted to be the thermodynamically stable form under ambient conditions, while Form II may represent a kinetically favored metastable polymorph [15] [17].

Crystal Engineering Strategies

Cocrystal formation with appropriate coformers presents opportunities for solubility enhancement and stability improvement [15] [19]. Potential coformers include carboxylic acids (succinic acid, fumaric acid) and nitrogen-containing bases (caffeine, theophylline) that can form complementary hydrogen bonding patterns [14] [15] [19].

Solid-State Characterization Methods

Comprehensive polymorphism screening requires powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA) [14] [17]. Hot-stage microscopy and Raman spectroscopy provide additional structural information for polymorph identification [15] [17].

XLogP3

0.2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

151.074561919 g/mol

Monoisotopic Mass

151.074561919 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

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